molecular formula C6H6N2O B14669138 5h-Imidazo[1,2-c][1,3]oxazine CAS No. 40865-11-0

5h-Imidazo[1,2-c][1,3]oxazine

Cat. No.: B14669138
CAS No.: 40865-11-0
M. Wt: 122.12 g/mol
InChI Key: USIRRCCEHGBRRA-UHFFFAOYSA-N
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Description

5H-Imidazo[1,2-c][1,3]oxazine (CAS 25883-88-9) is a fused heteropolycyclic compound of significant interest in medicinal and synthetic chemistry due to its role as a fundamental scaffold for biologically active molecules. This structural motif is present in pharmacologically interesting compounds, particularly those exhibiting fungicidal activity . Its primary research value lies in its utility as a key synthetic intermediate for constructing more complex molecular architectures. Efficient synthetic routes to this core structure have been developed, such as silver-catalyzed intramolecular oxacyclization, which proceeds with high regioselectivity . The most prominent application of this chemical scaffold is in the development of novel antitumor agents. The imidazo-oxazine core is a critical structural component in potent, selective inhibitors of AKT kinase (also known as Protein Kinase B) . AKT is a serine-threonine kinase that is a central node in the PI3K/AKT/mTOR signaling pathway, which is dysregulated in many cancers. Inhibiting AKT can suppress cancer cell proliferation, survival, and metastasis . Specifically, derivatives based on the imidazo-oxazine structure have been designed as molecularly targeted therapies for cancers such as breast, pancreatic, prostate, and lung cancer, where AKT signaling is often enhanced . These compounds represent a promising strategy for targeted cancer treatment, potentially improving patient outcomes. This product is intended for research purposes only, specifically for use in synthetic chemistry method development and the biological evaluation of novel therapeutic agents in a laboratory setting.

Properties

CAS No.

40865-11-0

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

5H-imidazo[1,2-c][1,3]oxazine

InChI

InChI=1S/C6H6N2O/c1-4-9-5-8-3-2-7-6(1)8/h1-4H,5H2

InChI Key

USIRRCCEHGBRRA-UHFFFAOYSA-N

Canonical SMILES

C1N2C=CN=C2C=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Imidazo[1,2-c][1,3]oxazine can be achieved through several methods. One common approach involves the use of alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one. This reaction proceeds smoothly to produce 5H-Imidazo[2,1-b][1,3]oxazines . Another method involves the Aza-Michael addition of selected primary amines to 1,2-diaza-1,3-dienes combined with isothiocyanates or isocyanates in a sequential three-component reaction process .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. For example, the use of silver carbonate (Ag2CO3) and trifluoroacetic acid (TFA) as catalysts in intramolecular oxacyclization reactions has been shown to be effective in producing imidazo-oxazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 5H-Imidazo[1,2-c][1,3]oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo-oxazine N-oxides, while reduction reactions can produce reduced imidazo-oxazine derivatives. Substitution reactions typically result in the formation of various substituted imidazo-oxazine compounds .

Scientific Research Applications

Scientific Research Applications

Antitubercular Agents:

  • S-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines have demonstrated potential as antitubercular agents due to their bactericidal properties against Mycobacterium tuberculosis .
  • These compounds have been extensively explored for their ability to treat both drug-susceptible and drug-resistant tuberculosis .
  • Several candidates from this class, such as PA-824, have advanced to clinical trials .
  • Modifications to the মূল structure have been investigated to optimize potency and efficacy. For example, substituting the oxygen atom at the 2-position of the imidazole ring with nitrogen or sulfur yields equipotent analogs .

Antitumor Activity:

  • Certain imidazooxazine derivatives exhibit AKT (protein kinase B) inhibitory action and antitumor activity .
  • These compounds, such as trans-3-amino-1-methyl-3-(4-(3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazin-2-yl)phenylcyclobutanol, have shown superior selectivity with respect to AKT, potentially reducing side effects caused by the inhibition of other kinases .
  • The crystal form of Compound (1) has demonstrated excellent stability and favorable characteristics for drug production and formulation, making it useful in treating cancers and tumors .

Antibacterial and Antifungal Activity:

  • Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, which share a similar core structure to imidazo[1,2-c][1,3]oxazines, have been synthesized and evaluated for their antibacterial and antifungal properties .
  • These compounds have shown broad activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans .
  • Specific derivatives, such as compound 6c , exhibit significant activity against various microorganisms, although their cytotoxicity may limit their therapeutic use .

Detection of Toxic Gases:

  • Imidazo[1,2-c][1,3]oxazin-1-one derivatives have been identified as potent recognition sites for detecting highly toxic phosgene gas .

Structure-Activity Relationship (SAR) Studies

SAR studies have played a crucial role in understanding the impact of structural modifications on the biological activity of imidazo[1,2-c][1,3]oxazine derivatives . Key findings include:

  • The presence of an oxygen atom at the 2-position of the imidazole ring is essential for aerobic activity in antitubercular nitroimidazoles .
  • Substitution of this oxygen with nitrogen or sulfur maintains potency, while acylation or oxidation reduces it .
  • Extending the linker region at the 6-position can lead to significant improvements in potency .
  • The nature of substituents on the phenyl moiety in 3-aryl-5H-pyrrolo[1,2-a]imidazoles influences their antistaphylococcal activity .
  • The presence of chlorine atoms in specific positions contributes to higher activity levels .

Case Studies

PA-824: A 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine derivative, has undergone extensive evaluation in clinical trials for its effectiveness against Mycobacterium tuberculosis . Its success underscores the potential of imidazooxazines in combating tuberculosis.

Data Tables

While the search results provide specific MIC values for certain compounds, a comprehensive data table summarizing the activity of various 5H-imidazo[1,2-c][1,3]oxazine derivatives is not available within the provided context.

Mechanism of Action

The mechanism of action of 5H-Imidazo[1,2-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, and other proteins, thereby modulating their activity. For example, imidazo-oxazine derivatives have been shown to inhibit certain enzymes by binding to their active sites, leading to changes in enzymatic activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Complexity : Naphtho- and benzo-fused oxazines often require multistep syntheses with stringent conditions, whereas pyrido-oxazines achieve moderate yields via simpler cyclocondensation .
  • Scalability : NSC777205/207 derivatives demonstrate scalable synthesis with >95% purity, highlighting their feasibility for drug development .

Physicochemical and Pharmacological Properties

Table 2: Drug-Like Properties and Bioactivity

Compound LogP BBB Permeability Bioactivity (IC₅₀) Target Reference
NSC777205 (Benzo[e]oxazine) 2.1 High (2× NSC777207) Pro-oncogenic c-Met/EGFR inhibition Cancer cell lines
Naphtho[1,3]oxazine (4h) 3.8 Not reported Anti-inflammatory: 4.8 µg/mL COX-2 enzyme
5H-Imidazo[1,2-c][1,3]oxazine Not reported Inferred moderate Unknown N/A

Key Observations :

  • BBB Permeability : Benzo[e]oxazines exhibit superior BBB penetration, making them candidates for CNS-targeted therapies .
  • Bioactivity : Naphtho[1,3]oxazines show potent anti-inflammatory activity via COX-2 inhibition, rivaling diclofenac . The absence of similar data for this compound underscores a research gap.

Stability and Reactivity

  • Tautomerism: 1,3-Oxazine rings in naphtho[1,3]oxazines undergo ring-chain tautomerism, influencing their stability and interaction dynamics .

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